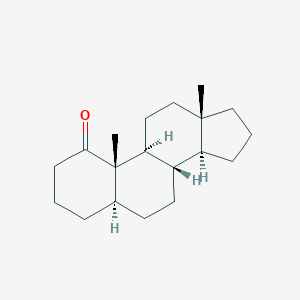

5alpha-Androstan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5alpha-Androstan-1-one, also known as dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development and maintenance of male characteristics. It is synthesized from testosterone and is responsible for the formation of male genitalia during fetal development. In adults, it is involved in the growth and maintenance of facial and body hair, as well as the regulation of prostate gland growth.

Mechanism Of Action

5alpha-Androstan-1-one binds to androgen receptors in target tissues, where it regulates gene expression and protein synthesis. It is more potent than testosterone in its androgenic effects due to its higher affinity for the androgen receptor. It also has a lower affinity for sex hormone-binding globulin (SHBG), which increases its bioavailability in target tissues.

Biochemical And Physiological Effects

5alpha-Androstan-1-one has numerous biochemical and physiological effects, including the promotion of muscle growth and bone density, the regulation of lipid metabolism, and the modulation of immune function. It also has an important role in the development and function of male reproductive organs, including the prostate gland and seminal vesicles.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Androstan-1-one in lab experiments is its high potency and specificity for the androgen receptor. This allows researchers to selectively study the effects of androgens on target tissues without interference from other hormones. However, one limitation is that its synthesis requires specialized equipment and expertise, which can be costly and time-consuming.

Future Directions

Future research on 5alpha-Androstan-1-one could focus on its potential role in the development and progression of other types of cancer, such as breast and ovarian cancer. It could also investigate its effects on cognitive function and the development of neurodegenerative diseases. Additionally, research could explore the use of 5alpha-Androstan-1-one as a therapeutic agent for conditions such as male hypogonadism and osteoporosis.

Synthesis Methods

The synthesis of 5alpha-Androstan-1-one involves the reduction of testosterone using the enzyme 5alpha-reductase. This enzyme converts testosterone into DHT by removing a double bond between the C4 and C5 positions and reducing the C4 ketone group to a hydroxyl group. This reaction occurs primarily in the prostate gland, skin, and hair follicles.

Scientific Research Applications

5alpha-Androstan-1-one has been extensively studied in the field of endocrinology and has numerous applications in scientific research. It is used to investigate the role of androgens in the development and progression of prostate cancer, as well as the effects of androgen deprivation therapy on prostate cancer patients. It is also used to study the effects of androgens on hair growth and the development of male pattern baldness.

properties

CAS RN |

1755-29-9 |

|---|---|

Product Name |

5alpha-Androstan-1-one |

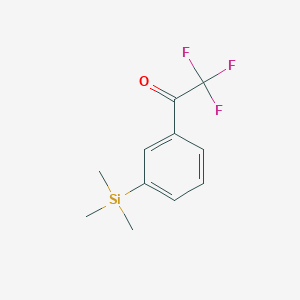

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C19H30O/c1-18-11-4-6-15(18)14-9-8-13-5-3-7-17(20)19(13,2)16(14)10-12-18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

PJRSESMLRXNKTQ-HKQXQEGQSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC(=O)[C@@]4([C@H]3CC2)C |

SMILES |

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |

synonyms |

5α-Androstan-1-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)